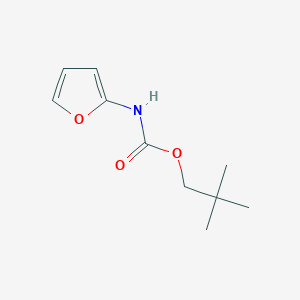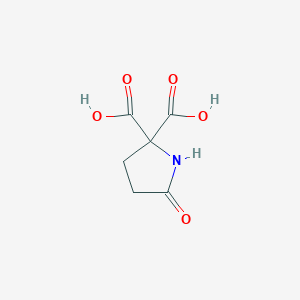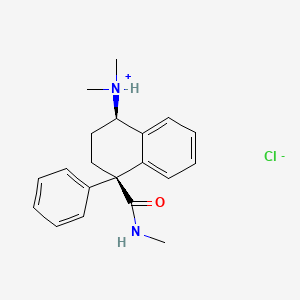
4-Chloro-2-methylphenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylphenyl ethyl carbonate is an organic compound with a molecular formula of C10H11ClO3 It is a derivative of phenyl ethyl carbonate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate ester to alcohols or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenyl ethyl carbonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylphenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Utilized in the production of polymers, coatings, and other materials where carbonate esters are required.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methylphenyl ethyl carbonate involves its interaction with various molecular targets and pathways. In biological systems, the compound may undergo hydrolysis to release 4-chloro-2-methylphenol and ethanol. The released phenol can then participate in further biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl ethyl carbonate: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenyl ethyl carbonate: Similar structure but lacks the chlorine atom at the 4-position.
Phenyl ethyl carbonate: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-Chloro-2-methylphenyl ethyl carbonate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-13-10(12)14-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVXMJSKJBMRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693133 |
Source


|
| Record name | 4-Chloro-2-methylphenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-23-0 |
Source


|
| Record name | 4-Chloro-2-methylphenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
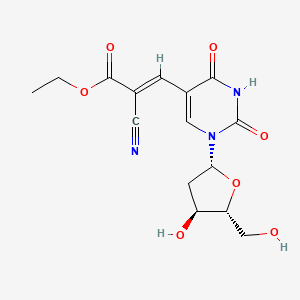
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
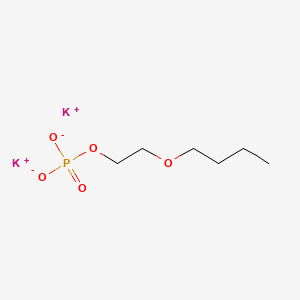
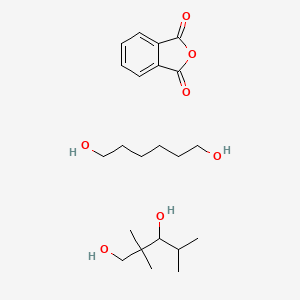
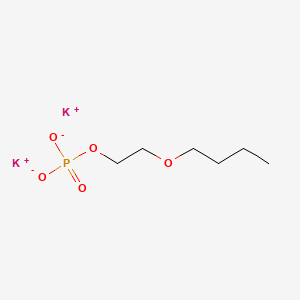
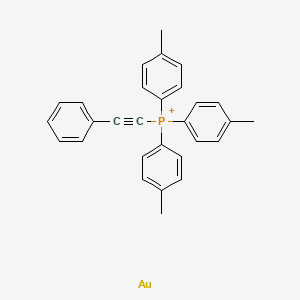

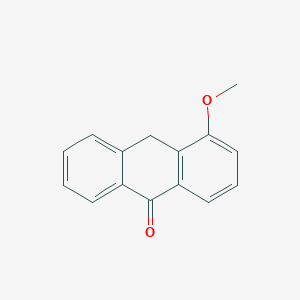
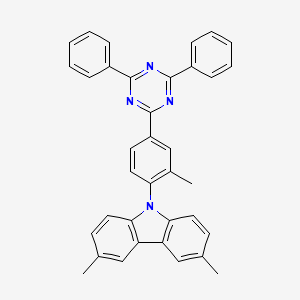
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
